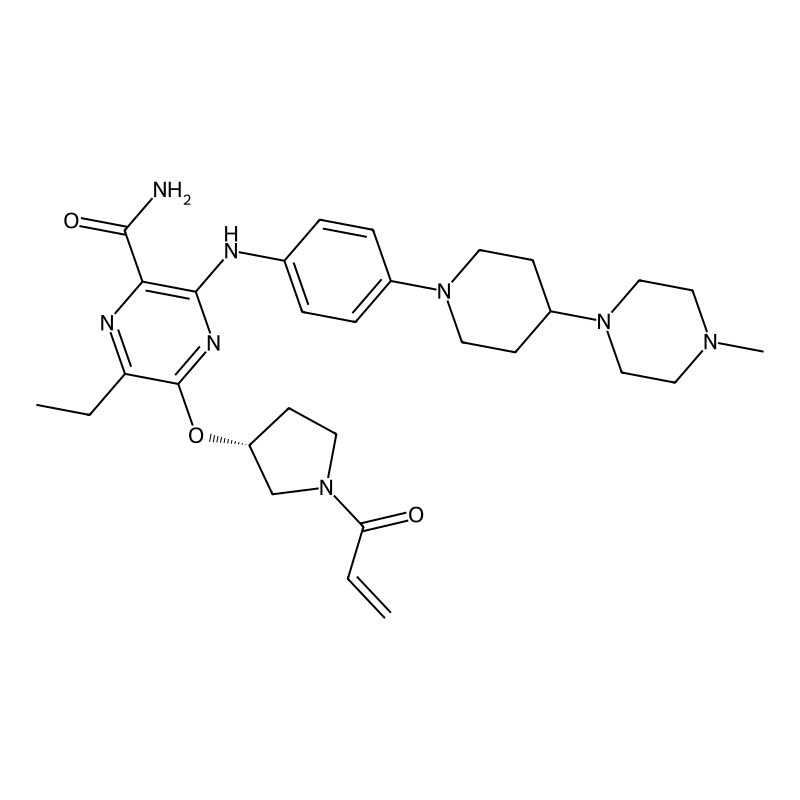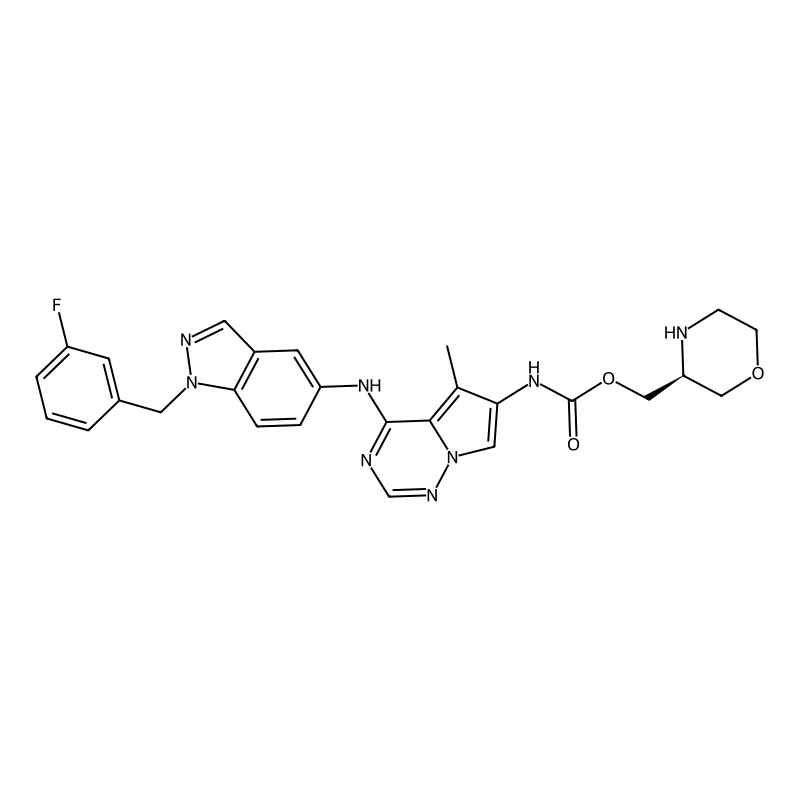EGF/EGFR Signaling Pathway
CAS No.:1448232-80-1
Molecular Formula:C30H42N8O3
Molecular Weight:562.7 g/mol
Availability:
In Stock
CAS No.:714971-09-2
Molecular Formula:C27H27FN8O3
Molecular Weight:530.6 g/mol
Availability:
In Stock
CAS No.:1508250-71-2
Molecular Formula:C26H31ClN6O2
Molecular Weight:495.0 g/mol
Availability:
In Stock
CAS No.:698387-09-6
Molecular Formula:C30H29ClN6O3
Molecular Weight:557.0 g/mol
Availability:
In Stock
CAS No.:1374640-70-6
Molecular Formula:C27H28F3N7O3
Molecular Weight:555.6 g/mol
Availability:
In Stock
CAS No.:845272-21-1
Molecular Formula:C22H19ClN6O2S
Molecular Weight:466.9 g/mol
Availability:
In Stock





